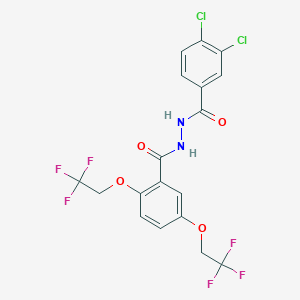

N'-(3,4-dichlorobenzoyl)-2,5-bis(2,2,2-trifluoroethoxy)benzenecarbohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N’-(3,4-dichlorobenzoyl)-2,5-bis(2,2,2-trifluoroethoxy)benzenecarbohydrazide, also known as DCTB, is a chemical compound with the molecular formula C18H12Cl2F6N2O4 . It has gained significant attention in scientific research due to its unique physical and chemical properties.

Molecular Structure Analysis

The molecular structure of this compound is quite complex, with a molecular weight of 505.2 g/mol . It contains two dichlorobenzoyl groups, two trifluoroethoxy groups, and a benzenecarbohydrazide group . The InChI string, which is a textual identifier for chemical substances, for this compound is InChI=1S/C18H12Cl2F6N2O4/c19-12-3-1-9 (5-13 (12)20)15 (29)27-28-16 (30)11-6-10 (31-7-17 (21,22)23)2-4-14 (11)32-8-18 (24,25)26/h1-6H,7-8H2, (H,27,29) (H,28,30) .

Physical And Chemical Properties Analysis

This compound has several computed properties. It has a molecular weight of 505.2 g/mol, an XLogP3-AA of 5.8, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 10, and a rotatable bond count of 6 . Its exact mass and monoisotopic mass are both 504.0078312 g/mol, and it has a topological polar surface area of 76.7 Ų .

Aplicaciones Científicas De Investigación

N'-(3,4-dichlorobenzoyl)-2,5-bis(2,2,2-trifluoroethoxy)benzenecarbohydrazide has been extensively studied for its potential applications in various fields of science. In medicinal chemistry, this compound has been investigated as a potential anticancer agent due to its ability to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in the regulation of gene expression. HDAC inhibitors have been shown to have potent anticancer activity by inducing cell cycle arrest and apoptosis in cancer cells.

In addition to its anticancer activity, this compound has also been studied for its potential applications in materials science. This compound has been used as a building block for the synthesis of novel organic materials with interesting optical and electronic properties. For example, this compound has been used as a precursor for the synthesis of fluorescent materials that can be used for sensing applications.

Mecanismo De Acción

The mechanism of action of N'-(3,4-dichlorobenzoyl)-2,5-bis(2,2,2-trifluoroethoxy)benzenecarbohydrazide is related to its ability to inhibit the activity of HDACs. HDACs are enzymes that remove acetyl groups from histone proteins, which are involved in the regulation of gene expression. By inhibiting the activity of HDACs, this compound can increase the acetylation of histone proteins, leading to changes in gene expression patterns. This can result in the induction of cell cycle arrest and apoptosis in cancer cells.

Biochemical and Physiological Effects:

This compound has been shown to have potent anticancer activity in vitro and in vivo. In addition to its anticancer activity, this compound has also been shown to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been shown to have neuroprotective activity by inhibiting the activity of acetylcholinesterase, an enzyme that is involved in the degradation of the neurotransmitter acetylcholine.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the advantages of using N'-(3,4-dichlorobenzoyl)-2,5-bis(2,2,2-trifluoroethoxy)benzenecarbohydrazide in lab experiments is its high potency as an HDAC inhibitor. This compound has been shown to have a much higher potency than other HDAC inhibitors such as SAHA and TSA. This makes this compound a valuable tool for studying the role of HDACs in gene expression and cancer biology.

One of the limitations of using this compound in lab experiments is its relatively low solubility in aqueous solutions. This can make it difficult to use this compound in certain types of experiments, such as cell-based assays. However, there are methods available for improving the solubility of this compound, such as the use of cosolvents or the synthesis of this compound analogues with improved solubility.

Direcciones Futuras

There are several future directions for the study of N'-(3,4-dichlorobenzoyl)-2,5-bis(2,2,2-trifluoroethoxy)benzenecarbohydrazide. One area of interest is the development of this compound analogues with improved pharmacokinetic properties, such as increased solubility and bioavailability. Another area of interest is the investigation of the role of this compound in epigenetic regulation and its potential applications in epigenetic therapy. Finally, the use of this compound as a building block for the synthesis of novel organic materials with interesting optical and electronic properties is an area of active research.

Métodos De Síntesis

The synthesis of N'-(3,4-dichlorobenzoyl)-2,5-bis(2,2,2-trifluoroethoxy)benzenecarbohydrazide involves the reaction of 3,4-dichlorobenzoyl chloride with 2,5-bis(2,2,2-trifluoroethoxy)benzenecarbohydrazide in the presence of a base such as triethylamine. The reaction is carried out at room temperature under an inert atmosphere, and the product is obtained in high yield after purification by recrystallization.

Propiedades

IUPAC Name |

N'-[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]-3,4-dichlorobenzohydrazide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12Cl2F6N2O4/c19-12-3-1-9(5-13(12)20)15(29)27-28-16(30)11-6-10(31-7-17(21,22)23)2-4-14(11)32-8-18(24,25)26/h1-6H,7-8H2,(H,27,29)(H,28,30) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJGNJJWNPCCCDA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)NNC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12Cl2F6N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-(benzyloxy)phenyl)-1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2683738.png)

![N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-4-(1,3-thiazol-2-yloxy)benzamide](/img/structure/B2683744.png)

![(E)-3-phenyl-1-(4-(thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)prop-2-en-1-one](/img/structure/B2683746.png)

![3-(Benzylthio)-6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2683748.png)

![2-{3-[(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]azetidin-1-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2683752.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2683757.png)